
N,3,3,5-Tetramethylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3,3,5-Tetramethylcyclohexan-1-amine is an organic compound with the molecular formula C₁₀H₂₁N It is a cyclohexylamine derivative characterized by the presence of four methyl groups attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3,3,5-Tetramethylcyclohexan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclohexanone followed by reductive amination. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and an alkylating agent like methyl iodide (CH₃I). The intermediate product is then subjected to reductive amination using ammonia (NH₃) or an amine source in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalytic hydrogenation of suitable precursors under high pressure and temperature conditions is a common industrial approach.
Chemical Reactions Analysis
Types of Reactions
N,3,3,5-Tetramethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include alkyl halides and nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOCH₃).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst
Substitution: Alkyl halides, sodium azide (NaN₃), sodium methoxide (NaOCH₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce various amines or hydrocarbons.
Scientific Research Applications
N,3,3,5-Tetramethylcyclohexan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N,3,3,5-Tetramethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5,5-Trimethylcyclohexan-1-amine: Similar in structure but with fewer methyl groups.
N-Methyl-3,5,5-trimethylcyclohexylamine: Another derivative with a different substitution pattern.
Uniqueness
N,3,3,5-Tetramethylcyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
31235-41-3 |
|---|---|
Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
N,3,3,5-tetramethylcyclohexan-1-amine |
InChI |
InChI=1S/C10H21N/c1-8-5-9(11-4)7-10(2,3)6-8/h8-9,11H,5-7H2,1-4H3 |
InChI Key |
DBIKWHSBKVRPBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


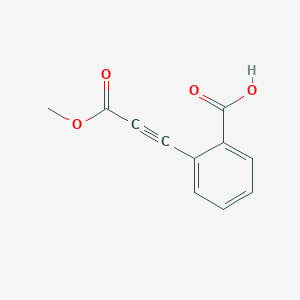

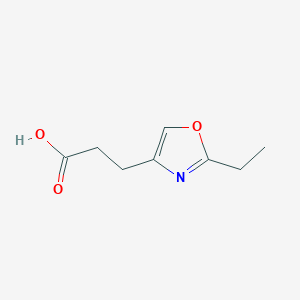
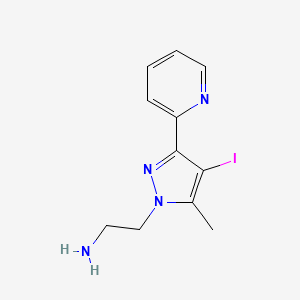
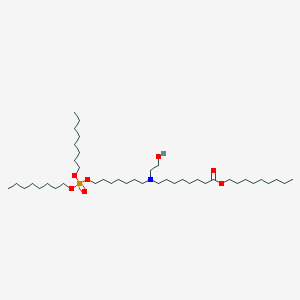
![2-Propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13348527.png)
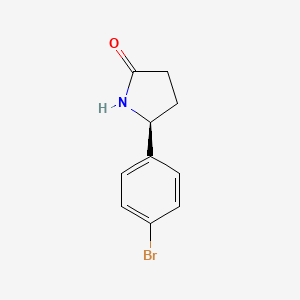
![6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine](/img/structure/B13348539.png)

![6-Fluoro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13348550.png)
![(8AR,9R,10R,11aS,Z)-10-hydroxy-9-((R)-3-hydroxy-5-phenylpentyl)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one](/img/structure/B13348558.png)
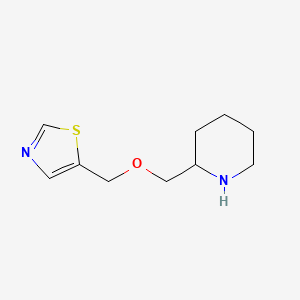
![2-{2-[(1s,2s)-2-{[1-(8-Methylquinolin-2-Yl)piperidine-4-Carbonyl]amino}cyclopentyl]ethyl}benzoic Acid](/img/structure/B13348572.png)
![tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate](/img/structure/B13348579.png)
